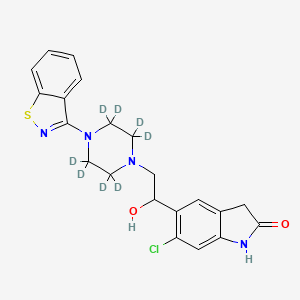
Hydroxy ziprasidone-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy ziprasidone-d8 is a deuterated derivative of hydroxy ziprasidone, an atypical antipsychotic agent. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of ziprasidone. The deuterium atoms in this compound replace hydrogen atoms, which helps in tracing the compound during metabolic studies without altering its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of hydroxy ziprasidone-d8 involves the deuteration of hydroxy ziprasidone. The process typically includes the following steps:
Deuteration Reaction: Hydroxy ziprasidone is subjected to a deuteration reaction using deuterium gas (D2) or deuterated solvents under specific conditions to replace hydrogen atoms with deuterium.
Purification: The resulting this compound is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of hydroxy ziprasidone are deuterated using deuterium gas in high-pressure reactors.
Purification and Quality Control: The product is then purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Hydroxy ziprasidone-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form deuterated analogs of reduced ziprasidone.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products: The major products formed from these reactions include deuterated analogs of oxidized, reduced, and substituted ziprasidone derivatives.
Applications De Recherche Scientifique
Hydroxy ziprasidone-d8 is widely used in scientific research, including:
Pharmacokinetic Studies: The compound is used to trace the metabolic pathways of ziprasidone in the body.
Metabolic Studies: It helps in understanding the metabolism and biotransformation of ziprasidone.
Drug Interaction Studies: this compound is used to study interactions with other drugs and their impact on ziprasidone metabolism.
Biological Research: The compound is used in various biological assays to study its effects on different biological systems.
Industrial Research: It is used in the development of new formulations and delivery systems for ziprasidone.
Mécanisme D'action
Hydroxy ziprasidone-d8 exerts its effects by targeting specific neurotransmitter receptors in the brain. The primary molecular targets include:
Dopamine Receptors: It acts as an antagonist at dopamine D2 receptors, reducing dopamine activity.
Serotonin Receptors: It also antagonizes serotonin 5-HT2A receptors, modulating serotonin levels.
Other Receptors: this compound interacts with other receptors like 5-HT1A, 5-HT2C, and alpha-adrenergic receptors, contributing to its overall pharmacological profile.
Comparaison Avec Des Composés Similaires
- Ziprasidone
- Deuterated risperidone
- Deuterated olanzapine
- Deuterated quetiapine
Propriétés
Formule moléculaire |
C21H21ClN4O2S |
|---|---|
Poids moléculaire |
437.0 g/mol |
Nom IUPAC |
5-[2-[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-1-hydroxyethyl]-6-chloro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C21H21ClN4O2S/c22-16-11-17-13(10-20(28)23-17)9-15(16)18(27)12-25-5-7-26(8-6-25)21-14-3-1-2-4-19(14)29-24-21/h1-4,9,11,18,27H,5-8,10,12H2,(H,23,28)/i5D2,6D2,7D2,8D2 |
Clé InChI |
IYNREZQRIITXHB-YEBVBAJPSA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(N1CC(C2=C(C=C3C(=C2)CC(=O)N3)Cl)O)([2H])[2H])([2H])[2H])C4=NSC5=CC=CC=C54)([2H])[2H])[2H] |
SMILES canonique |
C1CN(CCN1CC(C2=C(C=C3C(=C2)CC(=O)N3)Cl)O)C4=NSC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




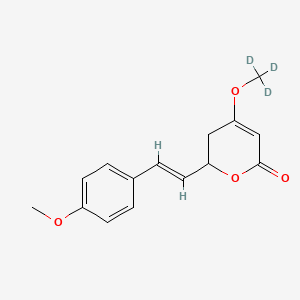
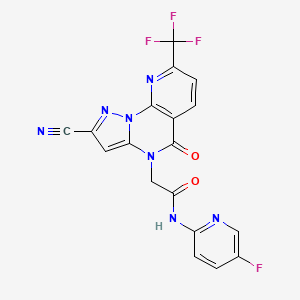
![1-hydroxy-13-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one](/img/structure/B12422710.png)
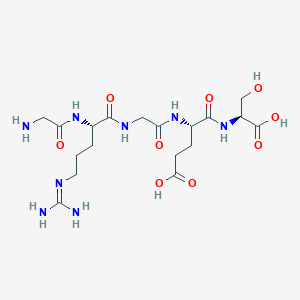
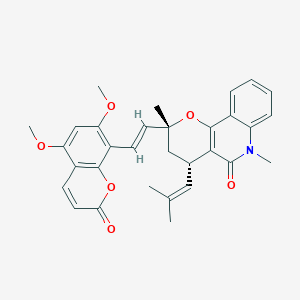
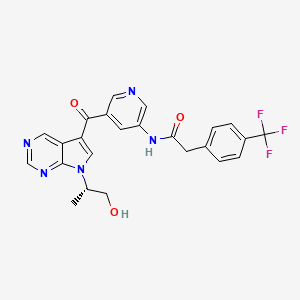


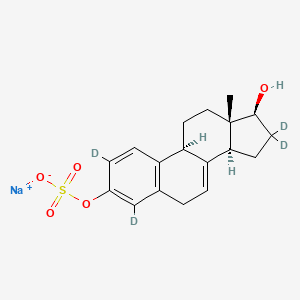
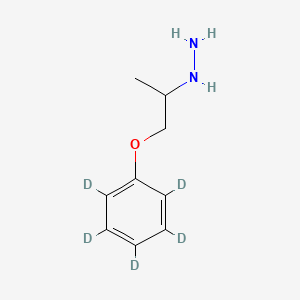
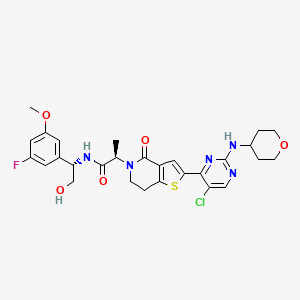
![(2S)-6-amino-2-[2-[[(2S)-2-[6-aminohexanoyl-[2-[[(2S)-2-[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]ethyl-(3-sulfanylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]ethyl-[5-(diaminomethylideneamino)pentanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12422761.png)
